molecular formula C16H17BrClNO2 B13782398 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide CAS No. 64048-27-7

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide

Katalognummer: B13782398
CAS-Nummer: 64048-27-7
Molekulargewicht: 370.7 g/mol
InChI-Schlüssel: ADSMCWDSEPBBCF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C16H17ClNO2Br and a molecular weight of 370.70 . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide typically involves the reaction of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium chloride with a brominating agent. The reaction is carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide is unique due to the presence of the p-chlorobenzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

64048-27-7

Molekularformel

C16H17BrClNO2

Molekulargewicht

370.7 g/mol

IUPAC-Name

[3-(4-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide

InChI

InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-5-4-6-15(11-14)20-16(19)12-7-9-13(17)10-8-12;/h4-11H,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

ADSMCWDSEPBBCF-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.